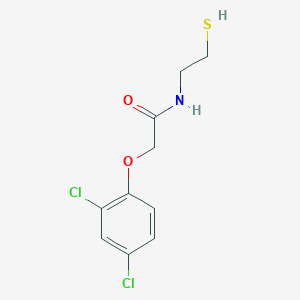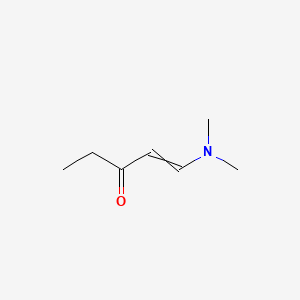
2,4-Dinitro-5-methylphenol
Vue d'ensemble
Description
2,4-Dinitro-5-methylphenol (DNMP) is a chemical compound that belongs to the family of nitrophenols. It is a yellow crystalline powder that is soluble in water and organic solvents. DNMP is widely used in scientific research for its various applications.
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Pathways
2,4-Dinitro-5-methylphenol is a chemical compound that has been studied in various contexts in scientific research. One area of study involves its formation through chemical reactions. For instance, the nitration of different methylphenols, including 3,4,5-trimethylphenol, can result in the production of 2,4-dinitro-5-methylphenol among other compounds. This process and the pathways of these reactions have been elucidated in research by Hartshorn et al. (1989) in the Australian Journal of Chemistry (Hartshorn, Judd, Vannoort, & Wright, 1989).
Biodegradability and Toxicity Studies
Another important aspect of research on 2,4-Dinitro-5-methylphenol is its environmental impact, specifically its biodegradability and toxicity. O'Connor and Young (1989) studied the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dinitrophenol, under methanogenic conditions. They evaluated how these compounds affect methane production and their transformation in anaerobic environments (O'Connor & Young, 1989).
Characterization and Derivatives
Research has also focused on characterizing dinitroalkyl phenols and their derivatives. Dutton et al. (1953) explored the characterization of various amine salts of dinitroalkyl phenols, which have been suggested as herbicides and insecticides. This study contributes to understanding the chemical properties and potential applications of these compounds (Dutton, Briggs, Brown, & Hillman, 1953).
Bioaccumulation Studies
The bioaccumulation of phenols, including 2,4-dinitro-5-methylphenol, in organisms like zebrafish has been studied by Butte, Willig, and Zauke (1987). They examined how these compounds accumulate in biological systems and how their physicochemical properties influence this process (Butte, Willig, & Zauke, 1987).
Chemical Reactions and Catalysis
Kunugi, Tsuji, and Tabei (1988) investigated the catalysis by phenol in the nitration of p-nitrophenol with aqueous nitric acid. This study contributes to understanding the chemical reactions involving nitrophenols and the role of catalysts in these processes (Kunugi, Tsuji, & Tabei, 1988).
Environmental and Toxicity Studies
Investigations into the environmental impact and toxicity of 2,4-dinitrophenol derivatives have been conducted. For example, Kagan, Ovsiannikova, and Luk'ianchuk (1984) studied the effect of dinitrophenols on metal proteins and free radicals in rat liver under acute oral intoxication. This research provides insights into the toxicological effects of these compounds (Kagan, Ovsiannikova, & Luk'ianchuk, 1984).
Propriétés
IUPAC Name |
5-methyl-2,4-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGQZOJBWXBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073919 | |
| Record name | 2,4-Dinitro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-5-methylphenol | |
CAS RN |
616-73-9 | |
| Record name | 2,4-Dinitro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresol, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)
![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)






